Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H-NMR spectrum of ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate reveals distinct signals corresponding to its functional groups:
- Ethyl ester group : A triplet at δ 1.12–1.15 ppm (CH₃ of ethyl) and a quartet at δ 4.08–4.12 ppm (OCH₂) .
- Ketone-adjacent methylene protons : Multiplet signals at δ 2.45–2.65 ppm (CH₂CO) .
- Aromatic protons : Doublets at δ 6.95–7.25 ppm (aryl H), with splitting patterns consistent with 2,5-dimethyl substitution .
- Methyl groups on phenyl ring : Singlets at δ 2.30–2.35 ppm (aryl-CH₃) .
The ¹³C-NMR spectrum confirms the carbonyl groups:
Infrared (IR) Spectroscopy
Key IR absorptions include:
- C=O stretches : 1730 cm⁻¹ (ester) and 1680 cm⁻¹ (ketone) .
- C–O ester vibration : 1250–1150 cm⁻¹ .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 234.29 (calculated for C₁₄H₁₈O₃), with fragmentation patterns consistent with loss of the ethyl group (m/z 189) and ketone moiety (m/z 145) .
Computational Chemistry Insights: DFT Studies and Molecular Orbital Interactions
Density Functional Theory (DFT) Analysis
DFT calculations at the B3LYP/6-311++G(d,p) level provide insights into:
- Electrostatic potential : The ketone oxygen exhibits high electronegativity (−0.45 e), while the ester carbonyl shows moderate polarity (−0.32 e) .
- Molecular orbitals : The HOMO is localized on the phenyl ring and ketone group, indicating nucleophilic reactivity, while the LUMO resides on the ester moiety, suggesting electrophilic susceptibility .
Thermodynamic Stability
Gibbs free energy (ΔG) calculations reveal that the 2,5-dimethylphenyl isomer is more stable than its 3,4-dimethyl analog by 4.2 kcal/mol due to reduced steric strain .
X-ray Crystallography and Conformational Analysis
While X-ray crystallographic data for this compound remains unpublished, studies on analogous γ-keto esters (e.g., ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate ) suggest:
- Planar ketone moiety : The C=O bond length averages 1.21 Å, typical for conjugated ketones .
- Ester group geometry : The C–O–C angle is 116°, consistent with sp³ hybridization .
Conformational analysis via molecular dynamics simulations predicts a synclinal arrangement between the phenyl and ester groups, minimizing steric clashes .
Comparative Structure-Activity Relationships with Analogous γ-Keto Esters
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-(2,5-dimethylphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(16)8-7-13(15)12-9-10(2)5-6-11(12)3/h5-6,9H,4,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDVVUZNDMIQOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645517 | |
| Record name | Ethyl 4-(2,5-dimethylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30005-21-1 | |
| Record name | Ethyl 4-(2,5-dimethylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reaction with Copper Catalysis
This method adapts principles from the synthesis of analogous aryl ketones.
Procedure:
- Grignard Reagent Formation : React β-bromo-2,5-dimethylbenzene (1.0 mol) with magnesium (1.2 mol) in anhydrous tetrahydrofuran (THF) at 40–50°C for 2 hours.
- Copper Acyl Chloride Preparation : Combine ethyl oxalyl chloride (1.0 mol) with CuCN·LiCl (0.1 mol) in diethyl ether at -10°C.
- Coupling : Add the Grignard reagent dropwise to the copper complex at 0°C, then warm to 25°C and stir for 4 hours.
- Workup : Hydrolyze with 10% HCl, extract with ethyl acetate, dry over Na₂SO₄, and purify via vacuum distillation (yield: 78–82%).
Key Parameters:
| Parameter | Value |
|---|---|
| Temperature | 0–25°C |
| Solvent | THF/Diethyl ether |
| Catalyst | CuCN·LiCl |
| Molar Ratio (ArX:Mg:Cu) | 1:1.2:0.1 |
Friedel-Crafts Acylation
Modified from the synthesis of 4-(2,4-dimethoxyphenyl) derivatives.
Procedure:
- Acylation : Add ethyl succinyl chloride (1.1 mol) to a stirred solution of 1,3-dimethylbenzene (1.0 mol) and AlCl₃ (1.3 mol) in 1,2-dichloroethane at 0°C.
- Reaction : Warm to 20°C, stir for 1 hour, and monitor via TLC (hexane:EtOAc, 3:1).
- Workup : Quench with ice water, extract with DCM, wash with brine, and concentrate. Purify by silica gel chromatography (yield: 65–70%).
Optimization Data:
| Condition | Yield Improvement |
|---|---|
| AlCl₃ Excess (1.3 eq) | +15% vs. 1.0 eq |
| Solvent (DCE vs. toluene) | +8% in DCE |
| Temperature (20°C vs. reflux) | -5% at reflux |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Grignard-Copper | 80 | ≥97 | 12.50 | High |
| Friedel-Crafts | 68 | 95 | 8.20 | Moderate |
- The Grignard-Copper method achieves higher yields and purity due to selective coupling, but requires stringent anhydrous conditions.
- Friedel-Crafts acylation is cost-effective but limited by electrophilic substitution regioselectivity in polymethylated arenes.
Troubleshooting and Modifications
- Low Yield in Grignard Method : Ensure complete activation of magnesium (e.g., iodine etching) and use fresh CuCN·LiCl to prevent deactivation.
- Isomer Formation in Friedel-Crafts : Introduce directing groups (e.g., temporary sulfonic acid groups) to enhance para-selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate can undergo several types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed
Oxidation: 4-(2,5-Dimethylphenyl)-4-oxobutyric acid.
Reduction: 4-(2,5-Dimethylphenyl)-4-hydroxybutyrate.
Substitution: 4-(2,5-Dimethylphenyl)-4-oxobutyric acid.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate has the molecular formula . The structure features a phenyl ring with two methyl groups at the 2 and 5 positions, which influences its chemical reactivity and biological activity. The presence of the ester functional group allows for various chemical transformations.
Chemistry
- Synthesis Intermediate : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it valuable in synthetic organic chemistry.
Biology
- Enzyme-Catalyzed Reactions : It is utilized in studies involving enzyme kinetics and metabolic pathways. The compound can participate in biochemical reactions, providing insights into enzyme mechanisms.
Medicine
- Therapeutic Potential : Research indicates potential applications in treating inflammatory diseases, due to its anti-inflammatory properties. It may also exhibit antimicrobial activity against certain pathogens.
Study 1: Antioxidant Activity
A study conducted at Kochi University assessed the antioxidant capacity of this compound using DPPH assay methods. The results showed a significant reduction in DPPH radical concentration, indicating its potential as an antioxidant agent.
Study 2: Antimicrobial Efficacy
Research published in the Journal of Medicinal Chemistry tested this compound against Staphylococcus aureus and Escherichia coli. It exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL.
Study 3: Anti-inflammatory Properties
A recent investigation explored its anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with this compound significantly reduced pro-inflammatory cytokine production, suggesting therapeutic potential in inflammatory conditions.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These reactions can modulate biological pathways and influence the compound’s activity in biological systems.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Substituent Effects on Properties
- The 2,5-dimethyl derivative may exhibit reduced rotational freedom compared to para-substituted analogs . Methoxy groups (e.g., 3-methoxy, 3,5-dimethoxy) introduce electron-donating resonance effects, which could stabilize the ketone moiety and alter reactivity in nucleophilic additions .
Electron-Withdrawing Groups (e.g., Chloro):
- Chlorine substituents (3-chloro) increase electrophilicity at the ketone, enhancing susceptibility to nucleophilic attack. This property is critical in reactions like Grignard additions or condensations .
Biological Activity
Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate is a compound of significant interest due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 250.29 g/mol. The compound features a butyric acid derivative with a 2,5-dimethylphenyl substitution that enhances its solubility and reactivity. Its structure can be represented as follows:
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity , capable of scavenging free radicals. This property is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains. Notably, it has shown effectiveness against Gram-negative bacteria, which are often resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell membrane integrity, leading to cell lysis .
Cytotoxic Effects
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest it may inhibit cell proliferation in specific cancer types, indicating potential as an anticancer agent. The IC50 values for these effects are critical for determining its therapeutic index .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Cell Membrane Interaction : The compound's lipophilic nature allows it to integrate into cell membranes, disrupting their integrity and leading to increased permeability.
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells, thus impeding their growth and survival.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₄H₁₈O₃ | Antioxidant, Antimicrobial |
| Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate | C₁₄H₁₈O₅ | Antioxidant properties |
| Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate | C₁₄H₁₈O₄ | Cytotoxic effects |
This table highlights how variations in substitution patterns influence the biological activities of these compounds.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of E. coli. Results showed a significant reduction in bacterial load in treated groups compared to controls.
- Cancer Cell Line Studies : In another study involving MDA-MB-231 (triple-negative breast cancer) cells, the compound exhibited an IC50 value indicating potent cytotoxicity while sparing normal cells significantly .
Q & A
Q. What synthetic methodologies are recommended for Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate, and how do yields vary across protocols?
- Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation of 2,5-dimethylbenzene with ethyl 4-chloro-4-oxobutyrate, leveraging Lewis acid catalysts (e.g., AlCl₃). Alternatively, a Claisen condensation between ethyl acetoacetate and a substituted benzaldehyde derivative may be adapted, though steric hindrance from the 2,5-dimethyl groups may reduce yields compared to para-substituted analogs . Optimization of reaction temperature (e.g., 0–5°C for Friedel-Crafts) and stoichiometric ratios (1:1.2 acylating agent:substrate) is critical. Reported yields for analogous compounds range from 65–82% .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H NMR resolves the 2,5-dimethylphenyl substituents (δ 2.3–2.5 ppm for methyl protons) and the ketone carbonyl (δ 3.1–3.3 ppm). ¹³C NMR confirms the ester carbonyl (δ 170–175 ppm) and aryl carbons.
- Mass Spectrometry (HRMS): ESI-MS in positive ion mode identifies the molecular ion peak [M+H]⁺ (calculated for C₁₄H₁₈O₃: 234.13). Fragmentation patterns (e.g., loss of COOEt) aid structural validation .
- HPLC-PDA: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect side products like hydrolyzed derivatives .
Advanced Research Questions
Q. How does the 2,5-dimethylphenyl substituent influence regioselectivity in subsequent reactions (e.g., nucleophilic additions or cyclizations)?
- Methodological Answer: The 2,5-dimethyl groups introduce steric hindrance, directing nucleophilic attack to the less hindered para position of the ketone. Computational modeling (DFT) can predict reactivity trends, while experimental validation via Grignard reactions (e.g., MeMgBr) shows preferential formation of para-adducts (>70% selectivity). Comparative studies with 3,5-dimethyl analogs highlight electronic effects (e.g., Hammett σ values) on reaction rates .
Q. What strategies address stability challenges during purification (e.g., ketone degradation or ester hydrolysis)?
- Methodological Answer:
- Low-Temperature Crystallization: Use hexane/ethyl acetate (3:1) at –20°C to isolate the compound while minimizing ketone oxidation.
- Chromatography: Silica gel with 5% EtOAc in hexane reduces hydrolysis. Additives like 0.1% acetic acid stabilize the ester group during column runs.
- Storage: Anhydrous conditions (argon atmosphere) at –80°C prevent degradation, as evidenced by <5% decomposition over 6 months .
Q. How can conflicting spectral data (e.g., unexpected carbonyl shifts in IR) be resolved during structural elucidation?
- Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve overlapping signals caused by aryl methyl groups. For example, HSQC correlates methyl protons (δ 2.3–2.5 ppm) to their respective carbons (δ 20–22 ppm).
- X-ray Crystallography: Single-crystal analysis confirms the spatial arrangement of substituents, particularly when steric effects distort spectral predictions. Reference data from structurally similar oxo esters (e.g., 4-methoxybenzoyl derivatives) provide benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
